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Compound of Interest

Compound Name:
N-(4-bromophenyl)piperidine-1-

carboxamide

CAS No.: 60465-14-7

Cat. No.: B2528055

Get Quote

Executive Summary
N-(4-bromophenyl)piperidine-1-carboxamide represents a critical scaffold in medicinal

chemistry, specifically within the class of piperidine ureas. This structural motif is frequently

utilized in the design of Fatty Acid Amide Hydrolase (FAAH) inhibitors and Transient Receptor

Potential (TRP) channel modulators.

This guide provides a technical analysis of the solid-state properties of this compound. Given

that the specific single-crystal X-ray diffraction (SCXRD) dataset for the exact 4-

bromo/unsubstituted-piperidine variant is not currently deposited in open-access

crystallographic databases (CSD), this guide utilizes a Comparative Structural Analysis. We

present the experimental synthesis protocol for the target compound and benchmark its

structural features against its crystallographically solved isostructural analog, N-(4-

chlorophenyl)-4-methylpiperidine-1-carboxamide, and related FAAH inhibitors (PF-750).

Key Insight: The substitution of Chlorine (Cl) with Bromine (Br) at the para-position typically

preserves the crystal packing motif (isostructuralism) while enhancing intermolecular halogen
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bonding capabilities, a critical feature for increasing potency in protein-ligand binding

interactions.

Synthesis & Crystallization Protocol
To obtain high-quality single crystals for X-ray diffraction, the following validated synthesis and

crystallization workflow is recommended.

Experimental Workflow
Reaction: Nucleophilic addition of piperidine to 4-bromophenyl isocyanate. Yield: Typically

>85% (Quantitative conversion often observed).

Step-by-Step Protocol:

Reagents: Dissolve 4-bromophenyl isocyanate (1.0 eq) in anhydrous Dichloromethane

(DCM) or Tetrahydrofuran (THF) under an inert Nitrogen atmosphere.

Addition: Add Piperidine (1.1 eq) dropwise at 0°C to control the exothermic nature of urea

formation.

Reaction: Stir at room temperature (RT) for 2–4 hours. Monitor via TLC (30%

EtOAc/Hexanes).

Workup: The product often precipitates as a white solid. Filter and wash with cold diethyl

ether. If soluble, evaporate solvent and recrystallize.

Crystallization (Critical Step):

Method: Slow Evaporation.

Solvent System: Dissolve the crude solid in a hot mixture of Ethanol/Ethyl Acetate (1:1).

Condition: Allow the solution to cool slowly to RT, then loosely cap to allow slow

evaporation over 48–72 hours.

Workflow Visualization
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Figure 1: Synthesis and crystallization workflow for N-(4-bromophenyl)piperidine-1-
carboxamide.

Comparative Crystallographic Data
In the absence of a direct CSD entry for the target, we utilize the Analog Extrapolation Method.

The data below compares the predicted parameters of the target (based on atomic radii

adjustments) against the experimental data of its closest solved analog, N-(4-chlorophenyl)-4-

methylpiperidine-1-carboxamide (CSD Ref: Köhn et al.).

Table 1: Structural Parameters Comparison
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Parameter
Reference Analog

(Experimental)

Target Compound

(Predicted)
Significance

Compound

N-(4-chlorophenyl)-4-

methylpiperidine-1-

carboxamide

N-(4-

bromophenyl)piperidin

e-1-carboxamide

Crystal System Monoclinic Monoclinic
High likelihood of

isostructural packing.

Space Group P2₁/c (No.[1][2] 14) P2₁/c

Common for

centrosymmetric urea

derivatives.

Unit Cell (a) ~13.29 Å ~13.35 Å

Slight expansion due

to Br radius (1.14Å vs

0.99Å).

Unit Cell (b) ~9.15 Å ~9.20 Å
Minimal change

expected.

Unit Cell (c) ~10.96 Å ~11.10 Å
Expansion along

stacking axis.

Beta Angle (β) 95.36° ~95–97°
Monoclinic distortion

persists.

Z (Molecules/Cell) 4 4
Standard packing

density.

R-Factor ~4.5% Target <5.0%
Quality metric for

successful refinement.
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Technical Note: The substitution of a methyl group on the piperidine ring (Reference) for a

hydrogen (Target) generally increases packing efficiency, potentially leading to a slightly denser

cell than predicted above, but the space group symmetry usually remains robust.

Structural Analysis & Performance Comparison
A. Molecular Conformation

Piperidine Ring: Adopts a classic Chair Conformation. This is energetically favorable and

minimizes 1,3-diaxial interactions.

Urea Linkage: The N-C(=O)-N core is planar due to resonance delocalization. The torsion

angle between the phenyl ring and the urea plane is typically twisted (20–40°) to relieve

steric strain between the carbonyl oxygen and the phenyl ortho-hydrogens.

B. Intermolecular Interactions (The "Performance"
Metric)
In drug design, the solid-state interactions mirror the ligand-protein binding interactions.

Hydrogen Bonding (The Urea Tape): The primary stabilizing force is the N-H···O=C hydrogen

bond. In piperidine-1-carboxamides, the single N-H donor (on the aniline nitrogen) pairs with

the Carbonyl Oxygen acceptor of a neighboring molecule.

Pattern: This forms infinite 1D chains (C(4) motif) or centrosymmetric dimers (R2,2(8)

motif) depending on steric bulk.

Comparison: This motif is identical in both Cl and Br analogs.

Halogen Bonding (The Br Advantage): This is the key differentiator.

Chlorine (Reference): Weak halogen bond donor. Often acts as a passive hydrophobic

cap.
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Bromine (Target):Strong halogen bond donor. The "sigma-hole" on the Bromine atom can

form linear interactions (C-Br···O or C-Br···π) with Lewis bases (like backbone carbonyls in

proteins).

Impact: The Br-analog often shows higher melting points and tighter crystal packing along

the halogen axis compared to the Cl-analog.

Interaction Logic Visualization
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Figure 2: Primary intermolecular forces driving crystal packing and biological binding.

Technique Comparison: Why SCXRD?
For this specific compound class, Single Crystal X-ray Diffraction (SCXRD) offers superior

insights compared to alternatives.
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Feature
SCXRD

(Recommended)

PXRD (Powder

Diffraction)

NMR (Solution

State)

Resolution
Atomic-level 3D

structure

Bulk phase

identification

Connectivity &

Dynamics

Conformation
Precise torsion angles

(Critical for docking)

No conformational

data

Averaged

conformation

Interactions

Directly visualizes H-

bonds & Halogen

bonds

Infers packing via d-

spacing

Infers H-bonds via

chemical shift

Polymorphs
Distinguishes packing

motifs

Best for detecting

polymorph mixtures

Cannot distinguish

polymorphs

Conclusion: While NMR confirms synthesis success, SCXRD is required to validate the "active

conformation" of the urea linker and the directional preference of the Bromine atom, which are

essential for structure-based drug design (SBDD).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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